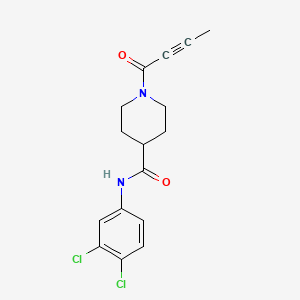![molecular formula C10H12N2O3S B2879023 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 10234-64-7](/img/structure/B2879023.png)
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with a unique structure that includes a sulfonyl group attached to a tetrahydro-3H-pyrazol-3-one ring
Mécanisme D'action
Target of Action
The primary targets of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one, also known as 1-(4-methylbenzenesulfonyl)pyrazolidin-3-one, are the vasopressin receptors V1aR and V2R . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.
Mode of Action
The compound interacts with its targets, the vasopressin receptors, by binding to them. The binding free energy of the compound into vasopressin receptors is -8.47 kcal/mol for V1aR and -5.76 kcal/mol for V2R . This interaction results in changes in the activity of these receptors, which can lead to physiological effects.
Méthodes De Préparation
The synthesis of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one: This compound has a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
1-[(4-nitrophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one:
1-[(4-methoxyphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one: The methoxy group can influence the compound’s solubility and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the sulfonyl-tetrahydro-3H-pyrazol-3-one scaffold.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZCHSGDCFAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)


![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)


![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)
